molecular formula C8H18Cl2N2O3 B6247464 (2S)-2-amino-6-acetamidohexanoic acid dihydrochloride CAS No. 2408937-00-6

(2S)-2-amino-6-acetamidohexanoic acid dihydrochloride

Cat. No.: B6247464
CAS No.: 2408937-00-6
M. Wt: 261.1
InChI Key:
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Description

(2S)-2-amino-6-acetamidohexanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields It is an amino acid derivative, characterized by the presence of an amino group, an acetamido group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-acetamidohexanoic acid dihydrochloride typically involves the acylation of lysine. One common method includes the reaction of lysine with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the formed acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and recrystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-acetamidohexanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amino acids or peptides.

Scientific Research Applications

(2S)-2-amino-6-acetamidohexanoic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Studied for its role in protein structure and function.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-acetamidohexanoic acid dihydrochloride involves its interaction with biological molecules. It can act as a substrate for enzymes, participate in protein synthesis, and modulate biochemical pathways. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    Lysine: A basic amino acid with a similar structure but lacks the acetamido group.

    N-acetyl-L-lysine: Similar to (2S)-2-amino-6-acetamidohexanoic acid but without the dihydrochloride form.

    Ornithine: Another amino acid with a similar backbone but different functional groups.

Uniqueness

(2S)-2-amino-6-acetamidohexanoic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

2408937-00-6

Molecular Formula

C8H18Cl2N2O3

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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